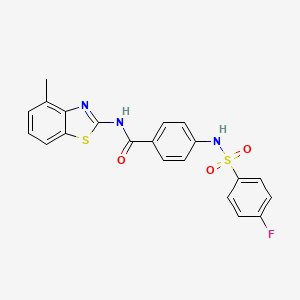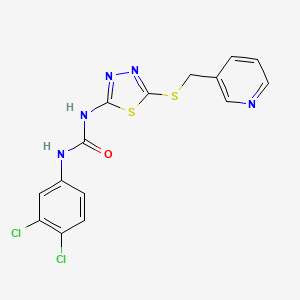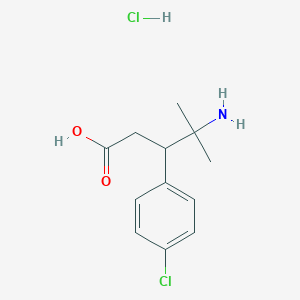
(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a bromopyridine moiety, a pyrrolidine ring, and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable electrophile under controlled conditions.
Bromopyridine Derivative Preparation: The 5-bromopyridine-2-ol can be synthesized via bromination of pyridine-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The pyrrolidine intermediate is then coupled with the bromopyridine derivative using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Final Condensation: The resulting compound is then subjected to a condensation reaction with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond in the propenone moiety, converting it to a single bond.
Substitution: The bromine atom in the bromopyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, such as enzymes or receptors, which could be explored for therapeutic applications.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its aromatic and heterocyclic components.
Mecanismo De Acción
The mechanism by which (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromopyridine and dimethoxyphenyl groups suggests potential for both hydrophobic and hydrogen bonding interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
(E)-1-(3-((5-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
(E)-1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: The presence of a methyl group instead of bromine may influence its steric and electronic properties.
Uniqueness
The presence of the bromine atom in (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one distinguishes it from similar compounds, potentially enhancing its reactivity and interaction with biological targets. This unique feature can be leveraged in designing molecules with specific desired properties.
Propiedades
IUPAC Name |
(E)-1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4/c1-25-17-6-3-14(11-18(17)26-2)4-8-20(24)23-10-9-16(13-23)27-19-7-5-15(21)12-22-19/h3-8,11-12,16H,9-10,13H2,1-2H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWAXVBTCYYALG-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-4-fluoro-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide](/img/structure/B2647941.png)
![1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2647944.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2647947.png)


![6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine](/img/structure/B2647951.png)
![2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/new.no-structure.jpg)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B2647954.png)

![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2647956.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2647958.png)

